1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.
Construction of the Benzimidazole Moiety: The benzimidazole moiety can be synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: It is investigated for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Trazodone: A triazolopyridine derivative used as an antidepressant.
Benzimidazole Derivatives: Compounds with similar benzimidazole moieties, known for their antimicrobial and antifungal activities.
Uniqueness
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of structural features, including the chlorophenyl group, piperazine ring, and benzimidazole moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24ClN5 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H24ClN5/c1-2-7-18-16-24(30-14-12-29(13-15-30)22-10-5-3-8-20(22)26)31-23-11-6-4-9-21(23)28-25(31)19(18)17-27/h3-6,8-11,16H,2,7,12-15H2,1H3 |
InChI Key |
FWPALGKVACPFQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=CC=C5Cl)C#N |
Origin of Product |
United States |
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